5-Phenoxy-2-phenyl-4-pyrimidinol
Description
5-Phenoxy-2-phenyl-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 2, and a phenoxy substituent at position 5 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The substitution pattern on the pyrimidine ring significantly influences physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28g/mol |
IUPAC Name |
5-phenoxy-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-16-14(20-13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) |
InChI Key |
AHSZLRFYRVKUIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)OC3=CC=CC=C3 |
solubility |
33.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following analysis compares 5-Phenoxy-2-phenyl-4-pyrimidinol with structurally related pyrimidine compounds, focusing on substitution patterns, synthesis routes, and inferred properties.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position: Hydroxyl groups at positions 2 or 4 (vs.
- Aromatic vs. Aliphatic Groups: Phenoxy (this compound) vs. ethylphenyl (5-(4-Ethylphenyl)pyrimidin-2-ol) substituents influence steric hindrance and lipophilicity, affecting membrane permeability .
- Heteroatom Incorporation: Pyridyl or pyrimidine-amine groups (e.g., in N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) enhance interactions with enzymatic active sites .
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